N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide
Description
This compound is a diamide featuring two distinct substituents:
- Substituent A: A piperidin-4-ylmethyl group linked to a furan-3-carbonyl moiety.
- Substituent B: A 2-methoxy-5-methylphenyl group.
The furan-3-carbonyl group introduces electron-withdrawing properties, and the methoxy/methylphenyl group contributes to lipophilicity.
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-14-3-4-18(28-2)17(11-14)23-20(26)19(25)22-12-15-5-8-24(9-6-15)21(27)16-7-10-29-13-16/h3-4,7,10-11,13,15H,5-6,8-9,12H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKWYSCJDYYLES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Analogues: Diamide vs. Monoamide
The target compound’s diamide structure distinguishes it from monoamide derivatives in the literature:
Key Observations :
Piperidine-Based Analogues with Aromatic Substituents
Piperidine rings are common in bioactive molecules due to their conformational flexibility. Comparisons include:
Key Observations :
- The tetrahydronaphthalene moiety in compound 10 adds steric bulk, which may reduce solubility compared to the target compound’s furan-3-carbonyl group .
- AZ331 shares the 2-methoxyphenyl and furan substituents with the target compound but incorporates a dihydropyridine core, likely altering electronic properties .
Furan-Containing Analogues
Furan rings influence electronic properties and metabolic stability:
Key Observations :
Q & A
Q. What are the optimal synthetic routes and conditions for preparing N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide?
The synthesis involves multi-step reactions, including:
- Furan-3-carbonyl-piperidine intermediate : Cyclization of precursors under acidic/basic conditions (e.g., acetyl chloride in anhydrous dichloromethane) .
- Coupling with ethanediamide : Amide bond formation via activation of carboxylic acids (e.g., using propionyl chloride with triethylamine as a base) .
- Final purification : Trituration with diethyl ether or chromatography to achieve ≥95% purity. Reported yields range from 59% to 75%, depending on solvent choice (e.g., dichloromethane vs. methanol) and stoichiometric ratios of reagents .
Q. How can the structure of this compound be confirmed experimentally?
- NMR spectroscopy : Key signals include the furan carbonyl (δ ~165-170 ppm in ¹³C NMR) and piperidine methylene protons (δ ~2.5-3.5 ppm in ¹H NMR) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (calculated for C₂₁H₂₆N₂O₅: [M+H]⁺ = 397.1865) .
- X-ray crystallography : Optional for resolving stereochemistry, though limited by crystal formation challenges .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the furan-3-carbonyl or methoxy-phenyl substituents?
- Substituent variation : Synthesize analogs with halogenated furans (e.g., 5-bromo-furan) or substituted aryl groups (e.g., 3-fluoro-5-methylphenyl) to assess steric/electronic effects on target binding .
- Biological assays : Test affinity for CNS receptors (e.g., CB1 cannabinoid receptors) using competitive radioligand displacement (e.g., [³H]CP55940) .
- Computational modeling : Perform CoMFA or molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding energy profiles .
Q. How should conflicting data on biological activity or synthetic yields be resolved?
- Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) or biological protocols (e.g., cell line specificity) .
- Statistical analysis : Apply ANOVA to compare yields across batches or IC₅₀ values from multiple assays .
- Advanced characterization : Use LC-MS/MS to detect trace impurities affecting bioactivity .
Q. What strategies are effective for elucidating the compound’s mechanism of action in neurological pathways?
- Target deconvolution : Use CRISPR-Cas9 screening or affinity chromatography to identify binding partners (e.g., kinases or GPCRs) .
- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated neuronal cells to map downstream signaling (e.g., ERK/MAPK modulation) .
- Mutagenesis studies : Engineer receptor mutants (e.g., CB1 cannabinoid receptor) to pinpoint critical interaction residues .
Q. What analytical methods are recommended for assessing stability and degradation products?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- HPLC-DAD/UV : Monitor degradation using a C18 column (gradient: 0.1% formic acid in H₂O/acetonitrile) with λ = 254 nm .
- Mass spectral libraries : Compare fragmentation patterns with known degradation pathways (e.g., furan ring oxidation) .
Methodological Guidelines
- Synthesis : Prioritize anhydrous solvents (e.g., dichloromethane) and catalytic bases (e.g., triethylamine) to minimize side reactions .
- Biological assays : Include positive controls (e.g., SR141716 for CB1 receptor studies) and validate assays with at least three independent replicates .
- Data interpretation : Cross-reference spectral data with PubChem entries (CID: 16932323) and avoid reliance on non-peer-reviewed sources (e.g., BenchChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
